molecular formula C6H14ClNO B042231 1-Amino-3,3-dimethylbutan-2-one hydrochloride CAS No. 33119-72-1

1-Amino-3,3-dimethylbutan-2-one hydrochloride

Cat. No. B042231
CAS RN: 33119-72-1
M. Wt: 151.63 g/mol
InChI Key: HDVFPYCWYCXEKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds often involves enantiodivergent synthetic sequences, where stereocontrolled methodologies are developed for high yield production. For example, the synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids demonstrates the complexity and precision required in the chemical synthesis of structurally similar compounds (Izquierdo et al., 2005). The process is characterized by the formation of strong intramolecular hydrogen bonds that confer high rigidity to the molecules.

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-Amino-3,3-dimethylbutan-2-one hydrochloride showcases diverse interactions. For instance, 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate reveals a polarized molecular-electronic structure with intricate hydrogen bonding patterns contributing to its supramolecular structure (Cheng et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often result in the formation of complex structures through regioselective processes. For example, the reaction of 1-aminoisoindole with methyl 4-chloro-3-oxobutanoate leads to a specific product with established structure via heteronuclear correlations (Kysil et al., 2018).

Physical Properties Analysis

The synthesis and analysis of compounds like 2-Amino-2,3-dimethylbutanamide reveal critical insights into their physical properties through crystallographic characterization, highlighting the importance of intermolecular N—H⋯O hydrogen bonds (Yin, 2010).

Chemical Properties Analysis

Exploration of the chemical properties of these compounds involves detailed spectroscopic and computational studies. For example, the study on 5,5-dimethyl 3-amino-cyclohex-2-en-1-one utilizes DFT/TD-DFT methodologies to investigate its spectral properties in different solvents, providing a comprehensive understanding of its chemical behavior (Fatima et al., 2021).

Scientific Research Applications

  • It serves as a synthon for creating inhibitors of hydrolase enzymes, including serine proteases and metalloproteases. This application was outlined in the study titled "Synthesis of a protected 2-aminocyclobutanone as a modular transition state synthon for medicinal chemistry" by Mohammad et al. (2020) in Tetrahedron Letters (Mohammad et al., 2020).

  • It has shown efficacy in inhibiting cancer cell growth by targeting tubulin, as detailed in the paper "Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides" by Pettit et al. (2003) in the Journal of Medicinal Chemistry (Pettit et al., 2003).

  • Its use in asymmetric ethylation of trans-Crotonaldehyde is highlighted in the study "Synthesis of (R)-(−)-1-Piperidino-3,3-dimethylbutan-2-ol: Application in the Molar Scale Asymmetric Ethylation of trans-Crotonaldehyde" by Hoard et al. (1999) in Organic Process Research & Development (Hoard, Moher, & Turpin, 1999).

  • The study "Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride" by Graham et al. (2010) in Organic Process Research & Development demonstrates its use in synthesizing 4-amino-1,3-dimethylpyrazole hydrochloride with high purity (Graham, Brown, & Ford, 2010).

  • Additionally, its involvement in the photochemical dimerization of 2-aminopyridines and 2-pyridones, leading to unique chemical and physical properties, is shown in Taylor and Kan's 1963 study in the Journal of the American Chemical Society (Taylor & Kan, 1963).

Safety And Hazards

The compound has hazard statements H302-H315-H319-H332-H335 . Please refer to the appropriate safety data sheets for more detailed safety and handling information.

properties

IUPAC Name

1-amino-3,3-dimethylbutan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2,3)5(8)4-7;/h4,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVFPYCWYCXEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622948
Record name 1-Amino-3,3-dimethylbutan-2-one--hydrogen chloride (1/1)
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Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3,3-dimethylbutan-2-one hydrochloride

CAS RN

33119-72-1
Record name 1-Amino-3,3-dimethyl-2-butanone hydrochloride
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Record name NSC 195964
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Record name 33119-72-1
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Record name 1-Amino-3,3-dimethylbutan-2-one--hydrogen chloride (1/1)
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Record name 1-amino-3,3-dimethylbutan-2-one hydrochloride
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Synthesis routes and methods

Procedure details

To a 2 L three-necked round-bottom flask fitted with a mechanical stirrer were added azidopinacolone (28.6 g, 203 mmol, 1.0 equiv), methanol (1145 mL), concentrated HCl (18 mL), and 10% Pd/C (3.5 g, 50% water wet). The reaction mixture was stirred under hydrogen at 20 psi for 2 h, the mixture was filtered through a pad of Celite, and the residue rinsed with methanol (2×50 mL). The filtrate was concentrated under reduced pressure at a temperature below 40° C. The resulting wet solid was azeotroped with 2-propanol (2×100 mL), anhydrous ether (100 mL) was added, and the slurry which formed was stirred for 5 min. The solid product was collected by filtration, and the cake was washed with diethyl ether (2×30 mL) and then dried in vacuo to give aminopinacolone hydrochloride A-2.
Quantity
28.6 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
catalyst
Reaction Step One
Quantity
1145 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YM Loksha, EB Pedersen… - Journal of …, 2003 - Wiley Online Library
4‐tert‐Butyl‐1,3‐dihydroimidazol‐2‐ones and 1,3‐dihydroimidazol‐2‐thiones were synthesized from 1‐amino‐3,3‐dimethylbutanone and subjected to alkylation reactions. The latter …
Number of citations: 15 onlinelibrary.wiley.com
A Bodtke, WD Pfeiffer, H Görls, H Dollinger, P Langer - Tetrahedron, 2007 - Elsevier
Pharmacologically relevant 5-thioxo-6H-imidazo[1,2-c]quinazolines and 5-oxo-6H-imidazo[1,2-c]quinazolines were prepared by sequential reactions of α-aminoketones with 2-…
Number of citations: 12 www.sciencedirect.com
G Xu, Q Luo, S Eibauer, AF Rausch… - Dalton …, 2011 - pubs.rsc.org
Phenyl-2,6-bis(oxazole) ligands have been explored for the synthesis of novel palladium(II) and platinum(II) pincer complexes. The materials were characterized by spectroscopic …
Number of citations: 15 pubs.rsc.org

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